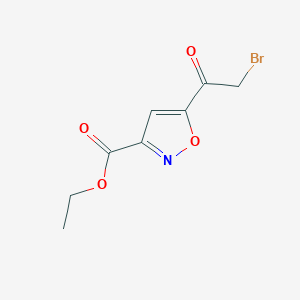

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYZRQOTADGHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371314 | |

| Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104776-74-1 | |

| Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable heterocyclic intermediate in drug discovery and medicinal chemistry. The narrative elucidates the strategic rationale behind a robust two-step synthetic pathway, beginning with the construction of the isoxazole core via a 1,3-dipolar cycloaddition, followed by a regioselective α-bromination. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice to ensure reproducible and efficient synthesis.

The Isoxazole Moiety in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a cornerstone in the design of a wide array of therapeutic agents. Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The scaffold's ability to act as a bioisostere for other functional groups and its synthetic versatility have cemented its importance in the development of novel pharmaceuticals.[5][6]

Profile of this compound

This compound (C₈H₈BrNO₄) is a highly functionalized isoxazole derivative.[7][8] Its structure incorporates three key features for further synthetic elaboration:

-

An ethyl ester at the C3 position, which can be hydrolyzed or converted to an amide.

-

An isoxazole core , providing metabolic stability and specific geometric constraints.

-

A bromoacetyl group at the C5 position, which is a potent electrophile and an excellent handle for introducing nucleophiles, making it a crucial building block for constructing more complex molecules, particularly in the synthesis of thiazole-containing compounds and other heterocyclic systems.[9][10]

This guide details a reliable pathway to access this versatile intermediate.

Synthetic Strategy and Retrosynthesis

The synthesis is designed as a two-stage process that is both logical and experimentally robust. The retrosynthetic analysis identifies the most reliable bond disconnections, leading to commercially available or easily accessible starting materials.

Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of the target molecule.

Our forward synthesis strategy is therefore:

-

Step 1: Isoxazole Ring Construction: Formation of the precursor, Ethyl 5-acetylisoxazole-3-carboxylate, via a [3+2] cycloaddition reaction. This method is a cornerstone of isoxazole synthesis.[11][12]

-

Step 2: α-Bromination: Introduction of the bromine atom on the acetyl group of the precursor to yield the final product, this compound.

Detailed Experimental Protocol

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate

This procedure is based on the well-established 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from an ethyl hydroxamoyl chloride.

Reaction Scheme: Ethyl 2-chloro-2-(hydroxyimino)acetate + 3-Butyn-2-one → Ethyl 5-acetylisoxazole-3-carboxylate

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 151.55 | 50.0 | 7.58 g |

| 3-Butyn-2-one | 68.07 | 55.0 (1.1 eq) | 3.74 g (4.3 mL) |

| Triethylamine (Et₃N) | 101.19 | 55.0 (1.1 eq) | 7.6 mL |

| Dichloromethane (DCM) | - | - | 200 mL |

| Saturated Sodium Bicarbonate (aq) | - | - | 100 mL |

| Brine | - | - | 100 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~10 g |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Ethyl 2-chloro-2-(hydroxyimino)acetate (50.0 mmol, 7.58 g) and Dichloromethane (DCM, 150 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

In the dropping funnel, prepare a solution of 3-Butyn-2-one (55.0 mmol, 4.3 mL) and triethylamine (55.0 mmol, 7.6 mL) in DCM (50 mL).

-

Add the solution from the dropping funnel to the flask dropwise over 60 minutes, ensuring the internal temperature does not exceed 5 °C. The triethylamine acts as a base to facilitate the in situ generation of the nitrile oxide intermediate from the hydroxamoyl chloride.[11]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: 30% Ethyl Acetate in Hexanes) to yield Ethyl 5-acetylisoxazole-3-carboxylate as a solid. Expected yield: 70-80%.

Step 2: α-Bromination of Ethyl 5-acetylisoxazole-3-carboxylate

This step involves the selective bromination at the α-carbon of the acetyl group, a reaction analogous to the bromination of other acetyl-heterocycles.[10]

Reaction Scheme: Ethyl 5-acetylisoxazole-3-carboxylate + Br₂ → this compound

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 5-acetylisoxazole-3-carboxylate | 183.16 | 30.0 | 5.49 g |

| Bromine (Br₂) | 159.81 | 31.5 (1.05 eq) | 1.6 mL |

| Acetic Acid (glacial) | - | - | 100 mL |

| 33% HBr in Acetic Acid | - | - | 1-2 drops (cat.) |

| Diisopropyl ether | - | - | For washing |

Procedure:

-

In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Ethyl 5-acetylisoxazole-3-carboxylate (30.0 mmol, 5.49 g) in glacial acetic acid (100 mL).

-

Add a catalytic amount (1-2 drops) of a 33% solution of hydrogen bromide (HBr) in acetic acid. This acid catalyst is crucial for promoting the enolization of the ketone, which is the reactive species in the bromination.

-

In a dropping funnel, add Bromine (31.5 mmol, 1.6 mL).

-

Add the bromine dropwise to the stirred solution at room temperature. A slight exotherm may be observed. Maintain the temperature below 35 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid cake thoroughly with cold water to remove acetic acid, followed by a wash with cold diisopropyl ether to remove any unreacted bromine and other impurities.[10]

-

Dry the resulting solid under vacuum to afford this compound.[13] Expected yield: 85-95%.

-

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular weight is 262.06 g/mol (for C₈H₈BrNO₄).[8] The ¹H NMR spectrum is expected to show a characteristic singlet for the -C(=O)CH₂Br protons around 4.5 ppm.

Mechanistic Insights and Workflow Visualization

Understanding the underlying mechanisms is critical for troubleshooting and optimization.

Synthesis Workflow

Caption: Experimental workflow for the two-step synthesis.

Mechanism of 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring is a pericyclic reaction known as a [3+2] cycloaddition. The triethylamine dehydrohalogenates the hydroxamoyl chloride to generate a highly reactive nitrile oxide intermediate. This "dipole" then reacts with the alkyne (the "dipolarophile") in a concerted fashion to form the five-membered isoxazole ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Safety, Troubleshooting, and Green Chemistry

-

Safety: Bromine is highly corrosive, toxic, and volatile. Always handle it in a fume hood with appropriate gloves and eye protection. Triethylamine is flammable and has a strong odor. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before use.

-

Troubleshooting:

-

Low yield in Step 1: May be due to the dimerization of the nitrile oxide intermediate.[11] Ensure slow addition of the base at low temperatures to keep the instantaneous concentration of the nitrile oxide low.

-

Incomplete bromination in Step 2: Ensure the use of a catalytic amount of HBr to facilitate enolization. If the reaction is sluggish, a slight increase in temperature (to 40-50 °C) can be considered, but this may increase byproduct formation.

-

Product Purity: The final product is a lachrymator. Handle with care. If purification is needed, recrystallization from an ethanol/water mixture can be attempted.

-

-

Green Chemistry Considerations: While this protocol uses traditional solvents, recent advancements in isoxazole synthesis highlight the use of greener alternatives like ultrasound irradiation or water as a solvent, which can reduce reaction times and environmental impact.[14][15] Researchers are encouraged to explore these methods for future optimizations.

Conclusion

The two-step protocol detailed in this guide provides a reliable and scalable method for synthesizing this compound. By leveraging a classical 1,3-dipolar cycloaddition for the core construction and a selective α-bromination, this pathway delivers a valuable chemical intermediate essential for the advancement of drug discovery programs. The insights into the reaction mechanisms and troubleshooting strategies further empower researchers to confidently execute and adapt this synthesis for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. PubChemLite - this compound (C8H8BrNO4) [pubchemlite.lcsb.uni.lu]

- 8. Ethyl5-(2-bromoacetyl)isoxazole-3-carboxylate , 95% , 104776-74-1 - CookeChem [cookechem.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Ethyl 5-(Bromoacetyl)isoxazole-3-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

The Synthetic Cornerstone: A Technical Guide to Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold holds a privileged position. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have rendered it a cornerstone in the design of novel therapeutic agents. This guide focuses on a particularly valuable derivative, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (CAS Number: 104776-74-1), a bifunctional reagent that has emerged as a powerful tool for the synthesis of complex heterocyclic systems. The presence of both an α-halo ketone and an ethyl ester on the isoxazole core provides two distinct points for chemical modification, making it an ideal starting material for the construction of diverse molecular libraries. This document will provide an in-depth exploration of its synthesis, reactivity, and application, with a focus on the underlying chemical principles that drive its utility in the development of novel therapeutics.

Physicochemical and Spectral Data

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective application in research. The following table summarizes the key data for this compound.

| Property | Value | Source |

| CAS Number | 104776-74-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₈H₈BrNO₄ | PubChem[2] |

| Molecular Weight | 262.06 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Yellow powder | NIH[3] |

| Purity | Typically ≥95% | CookeChem[4] |

| Storage | Inert atmosphere, 2-8°C | BLDpharm |

| Predicted Mass Spec Peaks | [M+H]⁺: 261.97096, [M+Na]⁺: 283.95290 | PubChem[2] |

Note: Spectral data such as 1H NMR, 13C NMR, and IR are highly dependent on the solvent and instrumentation used. The provided information is based on typical values for the isoxazole core and related structures.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that begins with the construction of the isoxazole ring, followed by the introduction of the bromoacetyl group. The following protocol is based on a validated method published in the scientific literature, ensuring its reliability and reproducibility.[3]

Part 1: Synthesis of the Precursor, Ethyl 5-acetylisoxazole-3-carboxylate

The initial step involves a [3+2] cycloaddition reaction to form the isoxazole ring.

Reaction Scheme:

Figure 1: Synthesis of the precursor, Ethyl 5-acetylisoxazole-3-carboxylate.

Experimental Protocol:

-

To a solution of butynone (2.3 mL, 29 mmol) and ethyl-2-chloro-2-(hydroxyimino)acetate (4.39 g, 29 mmol) in tetrahydrofuran (THF, 37.5 mL), add a solution of triethylamine (4 mL, 29 mmol) in THF (10 mL) dropwise.

-

Allow the reaction mixture to stir at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the volatiles under reduced pressure to obtain the crude product.

Part 2: Bromination to Yield this compound

The second step is the α-bromination of the acetyl group.

Reaction Scheme:

Figure 2: Bromination of the precursor to yield the final product.

Experimental Protocol:

-

To a solution of Ethyl 5-acetylisoxazole-3-carboxylate (2.65 g, 14.47 mmol) in acetonitrile (26.8 mL) stirring on an ice bath, add p-toluenesulfonic acid monohydrate (2.49 g, 14.47 mmol) and N-bromosuccinimide (2.58 g, 14.47 mmol) portion-wise.

-

Stir the reaction mixture at reflux for 5 hours.

-

After cooling, evaporate the volatiles.

-

Purify the reaction mixture by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

-

The final product is obtained as a yellow powder.[3]

Self-Validation and Characterization:

The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC). The structure should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the ethyl ester, the methylene protons of the bromoacetyl group, and the isoxazole ring proton.

-

¹³C NMR: To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and ketone, as well as the C=N and N-O bonds of the isoxazole ring.

Reactivity and Mechanistic Insights: The Power of the α-Halo Ketone

The synthetic utility of this compound stems primarily from the high reactivity of the α-halo ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack, making it an excellent electrophile for a variety of synthetic transformations.

Mechanism of Nucleophilic Substitution:

Figure 3: Generalized mechanism of nucleophilic substitution at the α-carbon.

This reactivity allows for the facile introduction of a wide range of functional groups at the 5-position of the isoxazole ring. Common nucleophiles that react readily with this compound include primary and secondary amines, thiols, and various carbanions. This versatility is key to its application in building complex molecular architectures.

Application in Drug Discovery: Synthesis of Bacterial Serine Acetyltransferase Inhibitors

A compelling example of the application of this compound in drug discovery is its use in the synthesis of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids. These compounds have been identified as inhibitors of bacterial serine acetyltransferase, a promising target for the development of novel antibacterial agents.[3][5]

Synthesis of Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylates

The synthesis involves the reaction of this compound with various substituted ureas or thioureas to form the corresponding 2-aminooxazole or 2-aminothiazole derivatives.

Experimental Workflow:

Figure 4: Workflow for the synthesis of serine acetyltransferase inhibitors.

Experimental Protocol:

-

A mixture of this compound (315 mg, 1.2 mmol) and a substituted urea (12 mmol) is solubilized in anhydrous dimethylformamide (DMF, 3.14 mL).

-

The reaction mixture is stirred at reflux for 2 hours and then cooled to room temperature.

-

A 5% aqueous solution of LiCl (32 mL) is added to the reaction mixture, followed by extraction with ethyl acetate (4 x 10 mL).

-

The combined organic layers are washed with water and brine, then dried over Na₂SO₄.

-

After filtration, the solvent is removed in vacuo, and the crude material is purified by flash column chromatography.[3]

This synthetic route has been successfully employed to generate a library of compounds for structure-activity relationship (SAR) studies, demonstrating the robustness and versatility of this compound as a key intermediate in medicinal chemistry programs.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis and the predictable reactivity of its α-halo ketone moiety allow for the efficient construction of a wide array of complex heterocyclic molecules. The successful application of this reagent in the synthesis of bacterial serine acetyltransferase inhibitors underscores its potential for the development of novel therapeutics. As the demand for new and diverse chemical entities continues to grow, the strategic use of such powerful synthetic intermediates will remain a critical component of successful drug discovery endeavors.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C8H8BrNO4) [pubchemlite.lcsb.uni.lu]

- 3. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl5-(2-bromoacetyl)isoxazole-3-carboxylate , 95% , 104776-74-1 - CookeChem [cookechem.com]

- 5. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and chemical biology. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and its strategic applications. The molecule integrates the biologically significant isoxazole scaffold with a highly reactive α-bromoacetyl functional group. This combination makes it an invaluable tool for developing covalent inhibitors and chemical probes for proteomics research.[1] With a molecular formula of C₈H₈BrNO₄ and a molecular weight of 262.06 g/mol , this compound serves as a critical intermediate for synthesizing novel therapeutic agents, particularly in the fields of oncology, infectious disease, and inflammation.[2][3][4]

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that is a cornerstone in modern drug design.[3][5] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Isoxazole moieties are found in a range of FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin.[4] The scaffold's versatility allows it to serve as a bioisosteric replacement for other functional groups, enhancing properties like potency, selectivity, and pharmacokinetics.[4] Derivatives of isoxazoles have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them highly attractive frameworks for novel drug discovery programs.[5][6]

Physicochemical Profile

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₄ | [1][2][7][8] |

| Molecular Weight | 262.06 g/mol | [1][2] |

| CAS Number | 104776-74-1 | [1][2][8] |

| IUPAC Name | ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate | [9] |

| Typical Purity | ≥95% | [2][8] |

| SMILES | CCOC(=O)C1=NOC(=C1)C(=O)CBr | [9] |

| MDL Number | MFCD00173773 | [2][8] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most strategically achieved via the late-stage bromination of a readily accessible precursor, Ethyl 5-acetylisoxazole-3-carboxylate. This approach avoids handling more hazardous or unstable intermediates that might be required in a de novo ring construction strategy.

Proposed Synthetic Pathway

The reaction involves the α-bromination of the acetyl group's methyl ketone. This is a classic and reliable transformation in organic synthesis.

Caption: Synthetic route to the target compound via α-bromination.

Mechanistic Insights

The α-bromination of a ketone proceeds through an enol or enolate intermediate. Under acidic conditions, as proposed with acetic acid, the reaction mechanism is as follows:

-

Keto-Enol Tautomerism: The acetyl ketone is protonated at the carbonyl oxygen by the acid catalyst. A subsequent deprotonation at the α-carbon results in the formation of the enol tautomer. This is typically the rate-determining step.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking one of the bromine atoms of the diatomic bromine molecule (Br₂). This step is fast and results in the formation of a protonated α-bromoketone.

-

Deprotonation: A base (e.g., the bromide ion or solvent) removes the proton from the carbonyl oxygen to regenerate the catalyst and yield the final α-bromoketone product.

Expert Consideration: The use of Copper(II) bromide (CuBr₂) is an alternative and often milder method for α-bromination, which can improve selectivity and reduce the formation of poly-brominated byproducts. The reaction control is critical; over-bromination can occur if stoichiometry and temperature are not carefully managed. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is essential to ensure the complete consumption of the starting material without significant byproduct formation.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound makes it a powerful tool for modern drug development.

Covalent Inhibitor Scaffolding

The α-bromoacetyl group is a potent electrophilic "warhead." It is a Michael acceptor capable of forming a stable covalent bond with nucleophilic amino acid residues on a protein target, most commonly cysteine (via S-alkylation) but also potentially histidine or lysine. This irreversible binding can lead to enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant targets. Researchers can append this molecule to a known ligand for a target of interest, transforming a reversible inhibitor into a highly effective covalent one.

Chemical Probes for Proteomics

This compound is an ideal reagent for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize enzyme function directly in complex biological systems.[1] By incorporating a reporter tag (like an alkyne or azide for click chemistry) onto the isoxazole scaffold, researchers can use the bromoacetyl group to "capture" and covalently label active enzymes, enabling their identification and quantification by mass spectrometry.

Intermediate for Bioactive Molecule Synthesis

The isoxazole-3-carboxylate core is a proven pharmacophore for various therapeutic targets. For instance, recent studies have demonstrated that derivatives of ethyl isoxazole-3-carboxylate exhibit potent antimycobacterial activity, offering a promising avenue for developing new treatments for tuberculosis.[6] this compound serves as a versatile intermediate where the bromoacetyl group can be further functionalized through nucleophilic substitution to build a library of diverse compounds for high-throughput screening.

Experimental Protocol: Synthesis of this compound

This protocol describes the α-bromination of Ethyl 5-acetylisoxazole-3-carboxylate.

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment (PPE). α-bromoketones are lachrymatory and corrosive.

Materials and Reagents

-

Ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq.)

-

Copper(II) Bromide (CuBr₂) (2.2 eq.)

-

Ethyl Acetate (EtOAc)

-

Acetonitrile (ACN)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq.) and Copper(II) Bromide (2.2 eq.).

-

Solvent Addition: Add a 1:1 mixture of Ethyl Acetate and Acetonitrile to the flask (e.g., 10 mL per 1 mmol of starting material).

-

Heating: Submerge the flask in an oil bath and heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.

-

Expertise Note: The use of a mixed solvent system ensures the solubility of both the organic substrate and the inorganic CuBr₂ salt. Refluxing provides the necessary activation energy for the reaction to proceed efficiently.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material spot.

-

Reaction Quench and Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the insoluble copper salts, washing the pad with additional Ethyl Acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Trustworthiness Note: The aqueous washes are critical for removing residual acid and water-soluble byproducts. The NaHCO₃ wash specifically neutralizes any remaining acidic components.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20% EtOAc).

-

Characterization: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

-

Safety: This compound is an alkylating agent and a lachrymator. Handle with extreme care in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and strategically positioned reactive handle provide a direct entry point into the development of next-generation covalent therapeutics and advanced chemical probes. As the fields of targeted covalent inhibition and chemoproteomics continue to expand, the demand for precisely engineered building blocks like this will undoubtedly grow, solidifying its role in advancing the frontiers of science and medicine.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl5-(2-bromoacetyl)isoxazole-3-carboxylate , 95% , 104776-74-1 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Ethyl 5-(Bromoacetyl)isoxazole-3-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 9. PubChemLite - this compound (C8H8BrNO4) [pubchemlite.lcsb.uni.lu]

solubility of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate in common solvents

An In-depth Technical Guide for the Characterization of

A Methodological Approach for Researchers and Drug Development Professionals

Abstract

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Moving beyond a simple data sheet, we present the underlying chemical principles, predictive analyses based on molecular structure, and a detailed, field-tested protocol for systematic solubility assessment in common laboratory solvents. This document is designed to equip researchers with the necessary tools to effectively handle, purify, and utilize this key isoxazole derivative in a variety of experimental contexts.

Introduction: Why Solubility is the Critical Starting Point

In any chemical workflow, from synthesis and purification to formulation and biological screening, understanding a compound's solubility is a non-negotiable prerequisite. For a reactive intermediate like this compound, selecting an appropriate solvent is paramount. An incorrect choice can lead to poor reaction yields, difficult purifications, inaccurate dosing in assays, or even compound degradation. The presence of multiple functional groups—an isoxazole ring, an ethyl ester, and a reactive α-haloketone—creates a nuanced solubility profile that demands careful consideration.

This guide provides a first-principles approach to predicting and verifying the solubility of this molecule. We will first dissect its structure to form a hypothesis about its behavior and then outline a systematic experimental workflow to generate reliable, quantitative solubility data.

Structural Analysis and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must analyze its constituent functional groups and overall molecular polarity.

-

Isoxazole Ring: The isoxazole core is a polar aromatic heterocycle containing both nitrogen and oxygen atoms. The lone pairs on these heteroatoms can act as hydrogen bond acceptors.

-

Ethyl Ester Group (-COOEt): This group adds polarity and possesses a carbonyl oxygen that is a strong hydrogen bond acceptor. The ethyl chain, however, introduces a degree of nonpolar, lipophilic character.

-

Bromoacetyl Group (-COCH₂Br): The carbonyl group is polar and a hydrogen bond acceptor. The bromine atom is highly electronegative, contributing to the dipole moment of this substituent. This group is also an electrophilic site, making the compound susceptible to degradation in nucleophilic solvents (e.g., methanol, water), a critical consideration that goes hand-in-hand with solubility.

Overall Polarity Assessment: The molecule contains multiple polar groups and hydrogen bond acceptors, but lacks a hydrogen bond donor (like an -OH or -NH group). This structure suggests that the compound is a moderately polar molecule. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, protic solvents like water, where it cannot participate as a hydrogen bond donor. Its optimal solubility is likely to be found in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.

The following diagram illustrates the key functional domains of the molecule that influence its solubility.

Caption: Key functional groups influencing the molecule's polarity and solubility.

Predictive Solubility Matrix

Based on the structural analysis, we can hypothesize the compound's solubility in common laboratory solvents. This matrix serves as a starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Very Low to Insoluble | The molecule's significant polarity from its multiple heteroatoms and carbonyl groups is incompatible with the weak van der Waals forces of nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have strong dipole moments that can interact effectively with the polar groups of the molecule. Solvents like DMF and DMSO are particularly powerful and are expected to readily dissolve the compound. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | While these solvents are polar, the compound's inability to act as a hydrogen bond donor will limit its solubility. Furthermore, the bromoacetyl group is reactive towards nucleophilic protic solvents, potentially leading to solvolysis over time. Caution is advised. |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step method for quantitatively determining the solubility of this compound. This protocol ensures accuracy and reproducibility.

Objective: To determine the solubility (in mg/mL or mol/L) of the target compound in a selected range of solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Selection of test solvents (analytical grade)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven for solvent evaporation

The following workflow diagram illustrates the decision-making and experimental process.

A Technical Guide to Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate for Advanced Research and Development

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, a versatile heterocyclic intermediate, has emerged as a key reagent for the construction of complex molecular architectures, particularly in the synthesis of pharmacologically relevant scaffolds. This guide provides an in-depth technical overview of this compound, including its commercial availability, key quality attributes, handling protocols, and its pivotal role in synthetic applications, grounded in established chemical principles.

Core Chemical Properties and Identification

This compound is a bifunctional molecule featuring an isoxazole core, an α-bromoketone moiety, and an ethyl ester. This unique combination of reactive sites makes it a highly valuable synthon for introducing the isoxazole scaffold into larger molecules.

Table 1: Physicochemical and Identification Data

| Parameter | Value | Reference |

| CAS Number | 104776-74-1 | [1][2] |

| Molecular Formula | C₈H₈BrNO₄ | [3][4] |

| Molecular Weight | 262.06 g/mol | [1][4] |

| Appearance | Data not consistently available; typically a solid | |

| Melting Point | 71°C | [4] |

| Boiling Point | 374.2°C at 760 mmHg (Predicted) | [4] |

| Density | 1.592 g/cm³ (Predicted) | [4] |

| SMILES | CCOC(=O)C1=NOC(=C1)C(=O)CBr | [3] |

| InChIKey | GUYZRQOTADGHII-UHFFFAOYSA-N | [3] |

Commercial Availability and Supplier Landscape

This reagent is readily available from a range of fine chemical suppliers, catering to both academic research and larger-scale drug development programs. Purity levels typically range from 95% to >98%, and it is crucial to select a grade appropriate for the intended application.

Table 2: Prominent Commercial Suppliers

| Supplier | Reported Purity | Available Quantities | Notes |

| Aladdin | 95%, 98% | 250mg, 1g, Custom | Often provides pricing and stock status online.[4] |

| BLDpharm | ≥95% | Inquire | Offers access to NMR, HPLC, and LC-MS data.[5] |

| CookeChem | 95% | Inquire | Lists key chemical properties.[6] |

| Amerigo Scientific | 95% | 250mg, 500mg, 1g | Distributor for life science and chemical building blocks.[2] |

| Guidechem | Varies | Varies | A marketplace listing various manufacturers.[7] |

Expert Insight: When procuring this material, it is imperative to request a lot-specific Certificate of Analysis (CoA). This document will provide critical data on purity (typically determined by HPLC and/or ¹H NMR), identity confirmation (via spectral data), and levels of residual solvents or key impurities. For applications in medicinal chemistry, particularly those under GMP or GLP conditions, sourcing from suppliers with robust quality management systems is essential.

Synthesis, Quality Control, and Impurity Profile

A common and efficient laboratory-scale synthesis of this compound involves the α-bromination of its precursor, Ethyl 5-acetylisoxazole-3-carboxylate. Understanding this synthesis provides insight into the potential impurity profile of the commercial material.

Typical Synthetic Route

The synthesis proceeds via the reaction of Ethyl 5-acetylisoxazole-3-carboxylate with a brominating agent, such as N-Bromosuccinimide (NBS), often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in a suitable solvent like acetonitrile.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl 5-(Bromoacetyl)isoxazole-3-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 3. PubChemLite - this compound (C8H8BrNO4) [pubchemlite.lcsb.uni.lu]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. 104776-74-1|this compound|BLD Pharm [bldpharm.com]

- 6. Ethyl5-(2-bromoacetyl)isoxazole-3-carboxylate , 95% , 104776-74-1 - CookeChem [cookechem.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a versatile bifunctional reagent with significant applications in medicinal chemistry and drug discovery. Its isoxazole core is a recognized pharmacophore, and the reactive α-bromoacetyl group serves as a powerful tool for introducing this moiety into larger molecules through nucleophilic substitution.[1][2][3] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical reactivity of this compound, designed to empower researchers to utilize it both effectively and safely in the laboratory.

Compound Profile and Significance

This compound, with the CAS Number 104776-74-1, belongs to the class of α-haloketones.[4] The presence of both a halogen atom and a carbonyl group on adjacent carbons imparts a unique and potent reactivity, making it an invaluable building block for the synthesis of complex heterocyclic systems that are often the core of pharmaceutical agents. The isoxazole ring itself is a key structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. This positions this compound as a valuable intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use.

| Property | Value | Source |

| CAS Number | 104776-74-1 | [1][4] |

| Molecular Formula | C₈H₈BrNO₄ | [4][5] |

| Molecular Weight | 262.06 g/mol | [4][5] |

| Appearance | White crystals | [4] |

| Melting Point | 71 °C | [4] |

| Boiling Point (Predicted) | 374.2 ± 32.0 °C | [4] |

| Density (Predicted) | 1.592 ± 0.06 g/cm³ | [4] |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care. The following hazard information is compiled from available data for the compound and structurally similar molecules.

GHS Hazard Statements

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

GHS Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6][7]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7][9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6][9]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][9][10]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6][8][9]

Safe Handling and Storage

Given the hazardous nature of this compound, stringent adherence to safe laboratory practices is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

Caption: Hierarchy of controls for safe handling.

-

Engineering Controls : All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Hand Protection : Wear nitrile or neoprene gloves.[12] Inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

-

Eye Protection : Chemical splash goggles are mandatory. A face shield should also be worn when handling larger quantities or if there is a significant splash risk.

-

Skin and Body Protection : A full-length laboratory coat, worn buttoned, is required.[12] Ensure that closed-toed shoes are worn at all times in the laboratory.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

-

Temperature : Store in a refrigerator at 2-8°C.[4]

-

Container : Keep the container tightly closed and in a dry, well-ventilated place.[9][13]

-

Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation : Move the victim to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[7][9] Seek immediate medical attention.

Accidental Release Measures

-

Small Spills : Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., acetone, ethyl acetate) followed by soap and water.

-

Large Spills : Evacuate the area. Prevent the spread of dust. Contact your institution's environmental health and safety department for guidance on cleanup procedures.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

-

Waste Containers : Dispose of the compound and any contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal Route : All waste must be disposed of through an approved hazardous waste disposal facility.[9][13] Do not dispose of down the drain or in general waste.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as an α-haloketone.

Caption: General reaction scheme with nucleophiles.

The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This allows for facile displacement of the bromide ion via an S(_N)2 mechanism. This reactivity is a cornerstone of its use in constructing more complex molecules, particularly in the synthesis of various heterocyclic systems which are of great interest in drug discovery.

Representative Experimental Protocol: Nucleophilic Substitution

The following is a generalized procedure for the reaction of this compound with a generic nucleophile. Note: This is a representative protocol and may require optimization for specific substrates and reaction conditions.

-

Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, acetone, or DMF).

-

Addition of Reagents : To the stirred solution, add the desired nucleophile (1.0-1.2 eq). If the nucleophile is an amine or other basic compound, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to neutralize the HBr formed during the reaction.

-

Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Once the reaction is complete, the reaction mixture is typically diluted with a suitable organic solvent and washed with water or brine to remove any water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield the desired substituted isoxazole derivative.

Conclusion

This compound is a valuable and reactive building block for chemical synthesis, particularly in the field of medicinal chemistry. Its potential for constructing diverse molecular architectures is significant. However, its hazardous nature necessitates a thorough understanding and strict adherence to the safety and handling protocols outlined in this guide. By prioritizing safety through the consistent use of appropriate personal protective equipment, proper storage, and diligent handling practices, researchers can confidently and responsibly harness the synthetic potential of this important chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl5-(2-bromoacetyl)isoxazole-3-carboxylate , 95% , 104776-74-1 - CookeChem [cookechem.com]

- 5. PubChemLite - this compound (C8H8BrNO4) [pubchemlite.lcsb.uni.lu]

- 6. aksci.com [aksci.com]

- 7. cpachem.com [cpachem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. www-pub.iaea.org [www-pub.iaea.org]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. fishersci.com [fishersci.com]

The Lynchpin Intermediate: A Technical Guide to Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate in Modern Synthesis

Abstract: This technical guide provides an in-depth exploration of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of facts, this document elucidates the synthetic strategy, explores the nuanced reactivity of its key functional groups, and provides validated protocols for its use in constructing complex heterocyclic systems. We aim to equip the modern scientist with the foundational knowledge and practical insights required to effectively leverage this versatile building block in their research and development endeavors.

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the isoxazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its value lies in its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its relative metabolic stability.[3][4] this compound (Figure 1) emerges as a particularly powerful intermediate due to the orthogonal reactivity of its three core functional groups:

-

An α-bromoketone , a highly versatile electrophilic handle for nucleophilic substitution and cyclization reactions.

-

A stable isoxazole core , providing a rigid, aromatic scaffold.

-

An ethyl ester , which can be readily modified through hydrolysis, amidation, or reduction.

This trifecta of functionality allows for a modular and sequential approach to the synthesis of complex molecular architectures, making it an indispensable tool for building libraries of novel compounds for biological screening.

Synthesis of the Intermediate: A Validated Two-Step Approach

The reliable acquisition of the title compound is paramount for any research program. The most common and validated route begins with the commercially available Ethyl 5-acetylisoxazole-3-carboxylate. The process involves a selective α-bromination of the acetyl group.

Workflow for the Synthesis of this compound

The overall synthetic workflow is a two-stage process starting from the formation of the acetylisoxazole precursor, followed by the critical bromination step.

Caption: A high-level overview of the synthetic pathway.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Part A: Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate (Precursor)

-

Reaction Setup: To a solution of but-3-yn-2-one (2.3 mL, 29 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (4.39 g, 29 mmol) in anhydrous Tetrahydrofuran (THF, 37.5 mL) in a round-bottom flask equipped with a magnetic stirrer, add a solution of triethylamine (4 mL, 29 mmol) in THF (10 mL) dropwise at room temperature.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, remove the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.

Part B: α-Bromination to Yield this compound

-

Reaction Setup: Dissolve the precursor, Ethyl 5-acetylisoxazole-3-carboxylate (2.65 g, 14.47 mmol), in acetonitrile (26.8 mL) in a round-bottom flask and cool the solution in an ice bath.

-

Reagent Addition: Add p-toluenesulfonic acid monohydrate (2.49 g, 14.47 mmol) and N-bromosuccinimide (NBS) (2.58 g, 14.47 mmol) portion-wise to the stirring solution. Causality Note: The acid catalyst facilitates the formation of the enol intermediate, which is the active nucleophile that attacks the electrophilic bromine from NBS.[5]

-

Reaction Execution: Stir the reaction mixture at reflux for 5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: After cooling, evaporate the volatiles under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the final product as a yellow powder.

| Parameter | Value | Reference |

| Precursor | Ethyl 5-acetylisoxazole-3-carboxylate | N/A |

| Reagents | N-Bromosuccinimide, p-TsOH | N/A |

| Solvent | Acetonitrile | N/A |

| Reaction Time | 5 hours | N/A |

| Temperature | Reflux | N/A |

| Typical Yield | 58% | N/A |

| CAS Number | 104776-74-1 | [6][7][8][9] |

| Molecular Formula | C8H8BrNO4 | [6][9] |

| Molecular Weight | 262.06 g/mol | [6][9] |

Mechanistic Insights and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactivities is crucial for designing successful synthetic strategies.

The α-Bromoketone Moiety: The Electrophilic Workhorse

The primary site of reactivity is the α-bromoketone. The presence of the electron-withdrawing bromine atom and the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[10] This enables facile SN2 reactions, forming new carbon-heteroatom or carbon-carbon bonds. This classic reactivity is the foundation for numerous named reactions, most notably the Hantzsch thiazole synthesis.[11][12]

The Isoxazole Core: The Stable Scaffold

The isoxazole ring is an aromatic heterocycle and is generally stable under a variety of reaction conditions, including those used for modifying the bromoacetyl and ester groups.[4][13] It is resistant to mild acids, bases, and many oxidizing and reducing agents. This stability is a key asset, as it allows for selective transformations at other parts of the molecule without compromising the core structure. However, under harsh reductive conditions (e.g., catalytic hydrogenation with Pd/C), the N-O bond of the isoxazole ring can be cleaved.[14]

The Ethyl Ester: The Modifiable Handle

The ethyl ester at the 3-position provides another point for diversification. It can undergo standard ester transformations:

-

Hydrolysis: Treatment with a base (e.g., LiOH) or acid will yield the corresponding carboxylic acid, which can then be used in amide couplings or other transformations.

-

Amidation: Direct reaction with amines, often at elevated temperatures, can form amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A prime example of leveraging the reactivity of this compound is in the construction of thiazole rings via the Hantzsch synthesis. This reaction builds a new five-membered heterocyclic ring, linking it directly to the isoxazole core, creating complex, drug-like scaffolds.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Key steps in the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(2-aminothiazol-4-yl)isoxazole-3-carboxylate

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 262 mg) and thiourea (1.2 mmol, 91 mg) in 10 mL of ethanol.

-

Reaction Execution: Heat the mixture to reflux with stirring for 2-4 hours. Self-Validation Check: The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The appearance of a new, more polar spot and the disappearance of the starting material indicates reaction progression. The product is often a solid that may precipitate from the cooled reaction mixture.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and stir.

-

Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Safety and Handling

As with any α-bromoketone, this compound should be handled with care in a well-ventilated fume hood.

-

Toxicity: α-Haloketones are lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. Store under an inert atmosphere if possible.

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for molecular innovation. Its well-defined and predictable reactivity, coupled with the stability of its core scaffold, provides a robust platform for the synthesis of diverse and complex molecules. By understanding the principles governing its synthesis and application, researchers can significantly accelerate their discovery programs, particularly in the quest for new therapeutic agents.

References

- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ijpca.org [ijpca.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl5-(2-bromoacetyl)isoxazole-3-carboxylate , 95% , 104776-74-1 - CookeChem [cookechem.com]

- 7. 104776-74-1|this compound| Ambeed [ambeed.com]

- 8. This compound,(CAS# 104776-74-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. scbt.com [scbt.com]

- 10. fiveable.me [fiveable.me]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. synarchive.com [synarchive.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Isoxazole Scaffold: A Versatile Blueprint for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electron-rich nature and the reactive N-O bond, offer a versatile scaffold for the design of novel therapeutics with a broad spectrum of pharmacological activities.[2][4] This guide provides a comprehensive technical overview of isoxazole derivatives, delving into their synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships that govern their efficacy. We will explore key FDA-approved drugs that feature the isoxazole moiety and provide detailed experimental protocols to empower researchers in this dynamic field.

The Isoxazole Core: Physicochemical Properties and Synthetic Strategies

The isoxazole ring's structure, an unsaturated aromatic heterocycle, imparts a unique set of electronic and steric properties that are highly advantageous in drug design.[1][3] The arrangement of the nitrogen and oxygen atoms influences the ring's electron distribution, creating opportunities for diverse molecular interactions with biological targets.[2] The numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.[5][6]

General Synthesis of Isoxazole Derivatives from Chalcones

A prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcone precursors with hydroxylamine hydrochloride.[7][8][9] This approach is favored for its reliability and the ready availability of a wide array of substituted acetophenones and benzaldehydes, allowing for extensive structural diversification.

The underlying principle of this synthesis is a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with hydroxylamine. The choice of base and solvent in the initial condensation is critical to drive the reaction to completion and minimize side products. The subsequent cyclization is typically performed under reflux, with the reaction progress monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the chalcone intermediate.

Below is a generalized workflow for this synthetic strategy.

Caption: General workflow for the synthesis of isoxazole derivatives.

Detailed Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol provides a step-by-step methodology for the synthesis of isoxazole derivatives from chalcone precursors.

Step 1: Synthesis of Chalcone Intermediate

-

In a round-bottom flask, dissolve the substituted acetophenone (0.01 mol) and substituted aromatic aldehyde (0.01 mol) in 10 mL of 95% ethanol.

-

To this solution, add 3.5 mL of 6M NaOH solution and stir the reaction mixture vigorously for 10-15 minutes.[8]

-

Cool the reaction mixture in an ice bath to facilitate the precipitation of the chalcone.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified chalcone.

-

Confirm the formation of the chalcone by TLC and characterize using appropriate spectroscopic methods (e.g., FT-IR, NMR).

Step 2: Cyclization to Isoxazole Derivative

-

In a round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in 25 mL of ethanol.[8]

-

Reflux the reaction mixture for approximately 6 hours, monitoring the progress by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the crude isoxazole derivative.

-

Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final isoxazole derivative using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Therapeutic Applications of Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of protein kinases, and disruption of the cell cycle.[10][11]

Mechanism of Action: Induction of Apoptosis

A significant number of isoxazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[12] This is often achieved through the activation of caspase cascades, which are central to the execution of the apoptotic pathway.

Caption: Simplified pathway of apoptosis induction by isoxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-piperazine derivatives | Huh7 (Liver) | 0.3 - 3.7 | [2] |

| Isoxazole-piperazine derivatives | MCF-7 (Breast) | 0.3 - 3.7 | [2] |

| 3,4-isoxazolediamide derivatives | K562 (Leukemia) | 0.018 - 0.071 | [1] |

| Triazole-isoxazole derivatives | MCF-7 (Breast) | > 100 | [13] |

| Triazole-isoxazole derivatives | T47D (Breast) | 27.7 | [13] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antibacterial Activity

Isoxazole-containing compounds have a long history as effective antibacterial agents. Several FDA-approved antibiotics, such as Cloxacillin and Dicloxacillin, feature an isoxazole core.[14] These derivatives are active against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of isoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| TPI-2 | 6.25 | 6.25 | [15] |

| TPI-3 | 6.25 | 6.25 | [15] |

| TPI-5 | 6.25 | 6.25 | [15] |

| 178d | 100 | 117 | [16] |

| 178e | 95 | 110 | [16] |

| 178f | - | 95 | [16] |

| Cloxacillin (Standard) | 100 | 120 | [16] |

Anti-inflammatory Activity

Certain isoxazole derivatives are potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[6] Valdecoxib and Parecoxib are well-known examples of selective COX-2 inhibitors that contain an isoxazole ring.[6]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Mechanism of COX-2 inhibition by isoxazole derivatives.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

SAR studies have revealed that the presence of a sulfonamide or methylsulfonyl group on one of the phenyl rings attached to the isoxazole core is crucial for potent and selective COX-2 inhibition. The hydrophobicity of the substituents also plays a significant role in the interaction with the active site of the COX-2 enzyme.[6] For instance, the presence of two chloro groups at the ortho and para positions of a phenyl ring in an isoxazole derivative was found to enhance its interaction with the COX-2 active site.[6]

FDA-Approved Drugs Featuring the Isoxazole Scaffold

The versatility of the isoxazole ring is underscored by its presence in several FDA-approved drugs across various therapeutic classes.[10]

| Drug Name | Therapeutic Class | Brief Mechanism of Action |

| Sulfisoxazole | Antibacterial | Inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA). |

| Cloxacillin | Antibacterial | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). |

| Dicloxacillin | Antibacterial | Similar to Cloxacillin, inhibits bacterial cell wall synthesis. |

| Valdecoxib | Anti-inflammatory (NSAID) | Selectively inhibits the COX-2 enzyme, reducing prostaglandin synthesis. |

| Leflunomide | Antirheumatic | Inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, leading to antiproliferative and anti-inflammatory effects. |

| Risperidone | Antipsychotic | Exhibits high affinity for serotonin Type 2 (5-HT2) and dopamine Type 2 (D2) receptors. |

| Paliperidone | Antipsychotic | The primary active metabolite of risperidone, with a similar mechanism of action. |

Conclusion and Future Perspectives

Isoxazole derivatives continue to be a highly fruitful area of research in medicinal chemistry. Their synthetic tractability and the diverse range of biological activities they exhibit make them attractive candidates for the development of new therapeutic agents. Future research will likely focus on the design of novel isoxazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of isoxazole derivatives as multi-target agents and their application in emerging therapeutic areas, such as neurodegenerative diseases and viral infections, holds significant promise.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxazole [a.osmarks.net]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. ajrconline.org [ajrconline.org]

- 9. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]